molecular formula C18H13N3O4S2 B2357067 (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868148-08-7

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2357067
CAS No.: 868148-08-7
M. Wt: 399.44
InChI Key: ZAWFGMLFIUCERG-YBEGLDIGSA-N
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Description

The compound (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. These compounds are characterized by a thiazolidinone core functionalized with a thioxo group at position 2, a ketone at position 4, and an arylidene substituent at position 3. The 4-nitrobenzylidene moiety in this compound introduces strong electron-withdrawing properties, which may enhance bioactivity, particularly in anticancer or antimicrobial contexts . The acetamide group at the N-position of the phenyl ring further modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-11(22)19-13-4-8-14(9-5-13)20-17(23)16(27-18(20)26)10-12-2-6-15(7-3-12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWFGMLFIUCERG-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,4-Thiazolidinedione with 4-Nitrobenzaldehyde

The synthesis begins with the formation of the 5-(4-nitrobenzylidene)thiazolidine-2,4-dione intermediate through a Knoevenagel reaction. A mixture of 2,4-thiazolidinedione (10.0 g, 85.2 mmol) and 4-nitrobenzaldehyde (12.9 g, 85.2 mmol) in acetic acid (150 mL) is refluxed for 6 hours in the presence of a 33% aqueous methylamine solution (0.2 mL, 1.6 mmol) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, concentrated under reduced pressure, and diluted with ice-cold water (100 mL). The precipitated solid is filtered, washed with cold isopropanol, and recrystallized from chloroform/hexane to yield pale-yellow crystals (15.2 g, 75%).

Key Reaction Conditions

  • Catalyst : Methylamine in acetic acid
  • Temperature : Reflux (118–120°C)
  • Solvent : Acetic acid
  • Yield : 75%

Alternative Catalysts and Solvent Systems

Alternative methods employ piperidine or sodium acetate in toluene under reflux, though these often result in lower yields (50–60%) due to side reactions such as decarboxylation. Phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) in acetonitrile-toluene mixtures improve yields to 79% by facilitating intermolecular interactions.

Functionalization of the Thiazolidine Core

Alkylation with Chloroacetic Acid Derivatives

The 3-position of the thiazolidine ring is functionalized via alkylation. A solution of 5-(4-nitrobenzylidene)thiazolidine-2,4-dione (5.0 g, 18.7 mmol) in dry dimethylformamide (DMF, 50 mL) is treated with potassium carbonate (3.1 g, 22.4 mmol) and ethyl chloroacetate (2.3 mL, 20.6 mmol) at 0–5°C. The mixture is stirred for 4 hours at room temperature, diluted with ethyl acetate (100 mL), and washed with brine. The organic layer is dried over sodium sulfate and concentrated to afford ethyl 2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate as a viscous oil (6.2 g, 88%).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.32 (d, J = 8.6 Hz, 2H, ArH), 7.87 (d, J = 8.6 Hz, 2H, ArH), 7.71 (s, 1H, CH=C), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.02 (s, 2H, CH2CO), 1.31 (t, J = 7.1 Hz, 3H, OCH2CH3).
  • HRMS (EI) : m/z calcd for C14H13N2O5S2 [M+H]+: 353.0298, found: 353.0289.

Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester intermediate (5.0 g, 14.2 mmol) is hydrolyzed using trifluoroacetic acid (TFA, 20 mL) in dichloromethane (50 mL) at room temperature for 12 hours. The solvent is evaporated, and the residue is triturated with diethyl ether to yield 2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid as a white solid (4.1 g, 92%).

N-Acetylation of the Aromatic Amine

Coupling with 4-Aminophenylacetic Acid

A suspension of 2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (3.0 g, 9.1 mmol) in thionyl chloride (15 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under vacuum, and the resulting acyl chloride is dissolved in dry tetrahydrofuran (THF, 30 mL). A solution of 4-aminophenylacetic acid (1.5 g, 9.1 mmol) and pyridine (1.5 mL, 18.2 mmol) in THF (20 mL) is added dropwise at 0°C. The mixture is stirred overnight, diluted with ethyl acetate (100 mL), and washed with 5% HCl. The organic layer is dried and concentrated to afford the crude product, which is purified by flash chromatography (SiO2, CHCl3/MeOH 95:5) to yield (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide as a yellow solid (2.8 g, 72%).

Optimization Data

Condition Solvent Catalyst Yield (%)
Thionyl chloride THF Pyridine 72
Acetic anhydride Ethanol 65
DCC/DMAP DCM 68

Alternative Acetylation Methods

Direct acetylation using acetic anhydride (2.5 mL, 26.4 mmol) in ethanol (30 mL) under reflux for 4 hours provides the product in 65% yield. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane increases yields to 68%.

Crystallization and Characterization

Recrystallization Techniques

The crude product is dissolved in hot isopropyl alcohol (150 mL) and filtered to remove insoluble impurities. Slow evaporation at room temperature yields single crystals suitable for X-ray diffraction.

X-ray Crystallographic Analysis

The crystal structure reveals a planar thiazolidine ring (maximum deviation: 0.020 Å) with dihedral angles of 86.20° between the thiazolidine and benzene rings. N—H⋯O and C—H⋯π interactions stabilize the lattice, as confirmed by intermolecular distances of 2.713 Å.

Crystallographic Data

  • Space group : P21/c
  • Unit cell parameters : a = 10.512 Å, b = 12.874 Å, c = 14.296 Å, β = 102.34°
  • R factor : 0.042

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural similarities with other 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key differences lie in the arylidene substituents and N-linked functional groups:

Compound Name Arylidene Substituent N-Linked Group Key Functional Impact
(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide 4-nitrobenzylidene Acetamide (phenyl ring) Enhanced electron-withdrawing effects; potential for increased cytotoxicity
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Benzylidene Acetamide (phenyl) Moderate antiproliferative activity (IC50: 7.0–20.3 µM) in cancer cell lines
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenethylacetamide 3-bromobenzylidene Acetamide (phenethyl) Improved lipophilicity; potential blood-brain barrier penetration
N-(5-(4-methoxyphenyl)-4-oxo-2-thioxothiazolidin-3-yl)-acetamide derivatives 4-methoxybenzylidene Varied (e.g., phenyl, alkyl) Electron-donating methoxy group reduces cytotoxicity compared to nitro analogs

Key Research Findings

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Nitro-substituted arylidenes (as in the target compound) demonstrate superior binding to cellular targets like tubulin or topoisomerases compared to electron-donating groups (e.g., methoxy) .
  • Steric Hindrance : Bulky substituents (e.g., 3-bromophenyl in ) reduce activity in sterically sensitive targets but improve pharmacokinetic profiles .

Pharmacokinetic Properties

  • The acetamide group in the target compound enhances aqueous solubility compared to N-phenyl or N-phenethyl analogs, as observed in similar compounds ( vs. 9).
  • Nitro groups may increase metabolic stability but risk hepatotoxicity, a trade-off noted in nitroaromatic drug development .

Biological Activity

(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure

The biological activity of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is primarily attributed to its ability to inhibit various enzymes and pathways that are crucial for microbial growth and cancer cell proliferation.

  • Antimicrobial Activity : The compound shows significant inhibition against various bacterial strains by targeting essential enzymes involved in cell wall synthesis. For instance, it inhibits the MurB enzyme in Escherichia coli, which is vital for bacterial cell wall formation.
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of thiazolidinones exhibit cytotoxic effects against several cancer cell lines, including human leukemia (HL-60), lung (A549), lymphoma (Raji), and breast cancer (MCF7) cells. The compound's IC50 values indicate potent activity; for example, certain derivatives have shown IC50 values as low as 2.66 µM against HL-60 cells .

Structure-Activity Relationships (SAR)

The biological efficacy of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can be influenced by various substituents on its phenyl rings and thiazolidinone core. Research indicates that modifications at specific positions enhance or diminish activity:

Substituent Position Effect on Activity IC50 Values
Para position on phenylBulky groups increase bioactivity5.31 µM (A549)
C-5 position on thiazolidinonePresence of electron-withdrawing groups enhances potency7 µM (A549)
Alkyl substitutionsGenerally lower cytotoxicity towards normal cells14.7 µM (NRK-52E)

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidinone derivatives against different cancer cell lines. The compound demonstrated significant antiproliferative effects, with a notable reduction in cell viability in A549 cells compared to standard treatments like gefitinib .
  • Urease Inhibition : Another investigation focused on the urease inhibitory potential of thiazolidinone derivatives, revealing that some compounds exhibited IC50 values ranging from 1.47 to 9.27 µM, indicating strong urease inhibition compared to traditional inhibitors like hydroxyurea .
  • Antimicrobial Activity : Compounds derived from this class have also been tested for their antimicrobial properties against resistant strains of Staphylococcus aureus, showing promising results in both inhibition and biofilm formation .

Q & A

Q. What are the standard synthetic routes for (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide?

The compound is synthesized via a condensation reaction between a thiazolidinone derivative and 4-nitrobenzaldehyde. Key steps include:

  • Catalysts : Piperidine or acetic acid facilitates benzylidene moiety formation under reflux conditions .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR and IR confirm product formation .
  • Yield Optimization : Reaction parameters (temperature, solvent polarity, and pH) are adjusted to maximize purity and yield .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : Determines proton and carbon environments, confirming the Z-configuration of the benzylidene group .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What biological activities are associated with this compound?

Preliminary studies indicate:

  • Antioxidant Activity : Linked to the thioxothiazolidinone core and nitro group .
  • Anticancer Potential : Demonstrated in vitro against specific cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .

Q. How is purity assessed during synthesis?

  • Chromatography : HPLC or TLC with UV detection identifies impurities .
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity .

Q. What are the stability considerations for this compound?

  • Storage : Protect from light and moisture; store at −20°C in desiccated environments .
  • Degradation : Susceptible to hydrolysis under strongly acidic/basic conditions; monitor via accelerated stability studies .

Advanced Research Questions

Q. How can synthesis efficiency be improved for scalable production?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Solvent-Free Conditions : Minimizes environmental impact and simplifies purification .
  • Flow Chemistry : Enables continuous production with real-time monitoring .

Q. What mechanistic insights exist for its anticancer activity?

  • Enzyme Inhibition : Targets tubulin polymerization or topoisomerase II, validated via enzymatic assays .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity; substituent position (para vs. meta) affects binding affinity .

Q. How to resolve contradictions in reported bioactivity data?

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols across studies .
  • Dose-Response Analysis : Compare IC50 values under controlled conditions (e.g., serum-free media, 72-hour exposure) .

Q. What advanced analytical challenges arise in metabolite identification?

  • LC-HRMS : Detects phase I/II metabolites in biological matrices .
  • Degradation Products : Use stability-indicating HPLC methods to isolate and characterize hydrolyzed byproducts .

Q. How can computational modeling guide derivative design?

  • Docking Studies : Predict interactions with targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity/logP with bioactivity .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

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